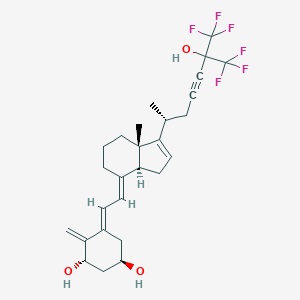
Ccris 7514
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ccris 7514 is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research studies. This compound is also known as 2-[(4-methoxyphenyl)methyl]-1,3-dioxolane, and it has a molecular formula of C10H12O3.
Mecanismo De Acción
The exact mechanism of action of Ccris 7514 is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and tumor growth. Ccris 7514 has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. This inhibition leads to a reduction in inflammation and pain. Ccris 7514 has also been shown to inhibit the growth of cancer cells by blocking the activity of certain signaling pathways that are involved in tumor growth.
Efectos Bioquímicos Y Fisiológicos
Ccris 7514 has been shown to have several biochemical and physiological effects. In animal studies, this compound has been shown to reduce inflammation and pain. Ccris 7514 has also been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in these cells. In addition, Ccris 7514 has been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Ccris 7514 in lab experiments is its potential applications in the development of new drugs for the treatment of inflammation, pain, and cancer. This compound has also been shown to have potential applications in the treatment of Alzheimer's disease. However, there are some limitations to using Ccris 7514 in lab experiments. One of the limitations is the lack of knowledge about its exact mechanism of action. In addition, the safety and toxicity of this compound have not been fully evaluated.
Direcciones Futuras
There are several future directions for the study of Ccris 7514. One direction is to further investigate its mechanism of action and identify potential targets for drug development. Another direction is to evaluate the safety and toxicity of this compound in animal models and human clinical trials. Additionally, more studies are needed to determine the potential applications of Ccris 7514 in the treatment of various diseases, including inflammation, pain, cancer, and Alzheimer's disease.
Conclusion:
In conclusion, Ccris 7514 is a chemical compound that has potential applications in various scientific research studies. This compound has been shown to exhibit anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs. Ccris 7514 has also been studied for its potential use as a therapeutic agent for the treatment of Alzheimer's disease. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis of Ccris 7514 can be achieved through the reaction of 4-methoxybenzyl alcohol and ethylene oxide in the presence of a strong acid catalyst. This reaction results in the formation of a cyclic acetal, which is then hydrolyzed to produce Ccris 7514. The purity of the compound can be improved through recrystallization.
Aplicaciones Científicas De Investigación
Ccris 7514 has been used in various scientific research studies due to its potential applications in the field of medicine and biology. This compound has been shown to exhibit anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs. Ccris 7514 has also been studied for its potential use as a therapeutic agent for the treatment of Alzheimer's disease.
Propiedades
Número CAS |
137102-93-3 |
|---|---|
Nombre del producto |
Ccris 7514 |
Fórmula molecular |
C27H32F6O3 |
Peso molecular |
518.5 g/mol |
Nombre IUPAC |
(1R,3S,5E)-5-[(2E)-2-[(3aS,7aS)-7a-methyl-1-[(2R)-7,7,7-trifluoro-6-hydroxy-6-(trifluoromethyl)hept-4-yn-2-yl]-3a,5,6,7-tetrahydro-3H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C27H32F6O3/c1-16(6-4-13-25(36,26(28,29)30)27(31,32)33)21-10-11-22-18(7-5-12-24(21,22)3)8-9-19-14-20(34)15-23(35)17(19)2/h8-10,16,20,22-23,34-36H,2,5-7,11-12,14-15H2,1,3H3/b18-8+,19-9+/t16-,20-,22+,23+,24-/m1/s1 |
Clave InChI |
WVQFESJNOSYLJI-RGTRFGFKSA-N |
SMILES isomérico |
C[C@H](CC#CC(C(F)(F)F)(C(F)(F)F)O)C1=CC[C@@H]\2[C@@]1(CCC/C2=C\C=C\3/C[C@H](C[C@@H](C3=C)O)O)C |
SMILES |
CC(CC#CC(C(F)(F)F)(C(F)(F)F)O)C1=CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
SMILES canónico |
CC(CC#CC(C(F)(F)F)(C(F)(F)F)O)C1=CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
Sinónimos |
1,25-dihydroxy-16-ene-23-yne-26,27-hexafluorocholecalciferol Ro 24-5531 Ro-24-5531 Ro24-5531 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



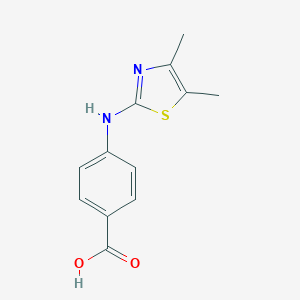
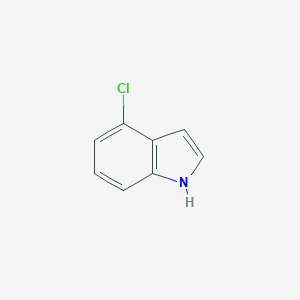
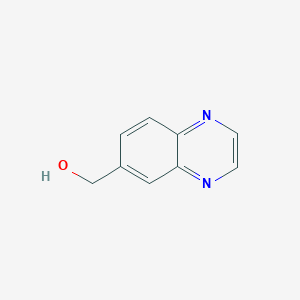
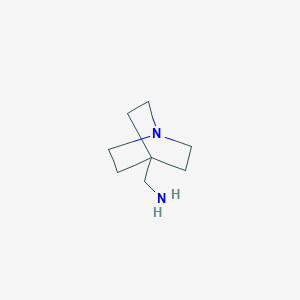
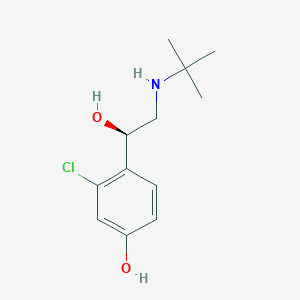
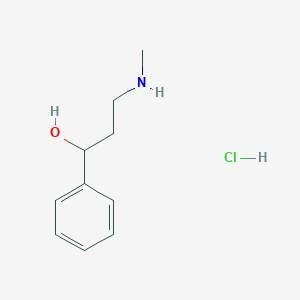
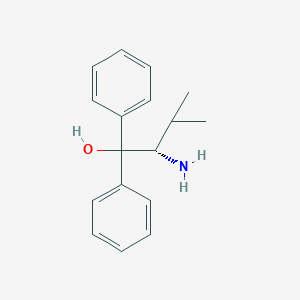
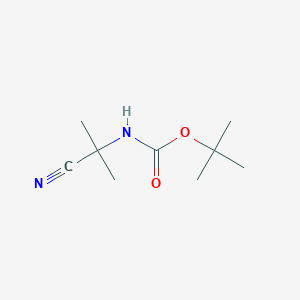
![4-[(4,5-Dimethyl-2-thiazolyl)methyl]-benzoic Acid](/img/structure/B152849.png)
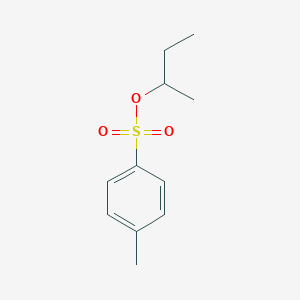
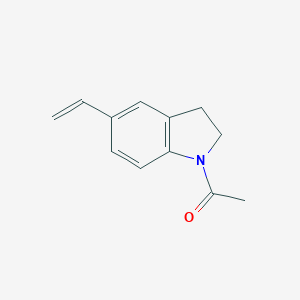
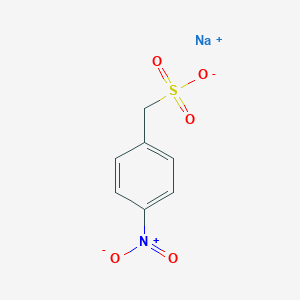
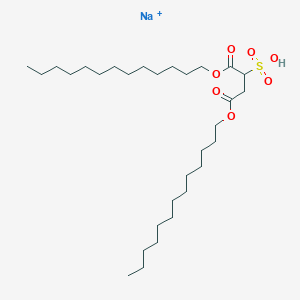
![Diethyl 2-acetamido-2-[2-(4-octylphenyl)-2-oxoethyl]propanedioate](/img/structure/B152864.png)